molecular formula C23H28N2O2S2 B430148 12,12-dimethyl-5-(3-methylbutylsulfanyl)-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 332392-99-1

12,12-dimethyl-5-(3-methylbutylsulfanyl)-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B430148
CAS No.: 332392-99-1
M. Wt: 428.6g/mol
InChI Key: PZZLECFPCVIQDU-UHFFFAOYSA-N
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Description

2-(isopentylsulfanyl)-6,6-dimethyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound belonging to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thienopyrimidine derivatives typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to yield thienopyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production of thienopyrimidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(isopentylsulfanyl)-6,6-dimethyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(isopentylsulfanyl)-6,6-dimethyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, thienopyrimidine derivatives are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators, offering new avenues for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 2-(isopentylsulfanyl)-6,6-dimethyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,2-d]pyrimidin-4-ones
  • Pyrazolo[3,4-d]pyrimidines
  • Pyrido[2,3-d]pyrimidin-5-ones

Uniqueness

Compared to similar compounds, 2-(isopentylsulfanyl)-6,6-dimethyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one stands out due to its unique structural features, such as the isopentylsulfanyl group and the pyrano ring. These features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

CAS No.

332392-99-1

Molecular Formula

C23H28N2O2S2

Molecular Weight

428.6g/mol

IUPAC Name

12,12-dimethyl-5-(3-methylbutylsulfanyl)-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C23H28N2O2S2/c1-14(2)10-11-28-22-24-20-19(17-12-23(4,5)27-13-18(17)29-20)21(26)25(22)16-8-6-15(3)7-9-16/h6-9,14H,10-13H2,1-5H3

InChI Key

PZZLECFPCVIQDU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCCC(C)C)SC4=C3CC(OC4)(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCCC(C)C)SC4=C3CC(OC4)(C)C

Origin of Product

United States

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